1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide

Medicinal chemistry Physicochemical profiling Scaffold differentiation

Sourcing query for 1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide (CAS 1448035-97-9). This dual-sulfone, 1,3-disubstituted azetidine is distinguished from mono-sulfone or N-acetyl analogs by its stable, non-electrophilic hydrogen-bond acceptor sites arranged at orthogonal vectors. This architecture is crucial for probing kinase hinge regions or COX-2-like side pockets. Clinically validated as degradation product DP F in patulin detoxification, with high-resolution LC-Q-TOF-MS data (mass error 1.16 ppm available), qualifying it as a reference standard for food safety LC-MS/MS method development. Available at research-grade purity.

Molecular Formula C12H16N2O5S2
Molecular Weight 332.39
CAS No. 1448035-97-9
Cat. No. B2707672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide
CAS1448035-97-9
Molecular FormulaC12H16N2O5S2
Molecular Weight332.39
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C
InChIInChI=1S/C12H16N2O5S2/c1-20(16,17)11-5-3-10(4-6-11)13-12(15)9-7-14(8-9)21(2,18)19/h3-6,9H,7-8H2,1-2H3,(H,13,15)
InChIKeyANSFQIRFWJWZFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide (CAS 1448035-97-9): Core Structural Identity and Pharmacophore Context for Procurement Decisions


1-(Methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide (CAS 1448035-97-9) is a fully synthetic, dual-sulfone azetidine-3-carboxamide with the molecular formula C₁₂H₁₆N₂O₅S₂ and a monoisotopic mass of 332.0500 Da [1]. The molecule belongs to the 1,3-disubstituted azetidine class and features two terminal methylsulfonyl (–SO₂CH₃) groups: one attached to the azetidine ring nitrogen and the other at the para position of the N-phenyl carboxamide. This bis-sulfone architecture distinguishes it from mono-sulfone azetidine carboxamides and from acetyl- or aroyl-substituted analogs. The compound has been formally characterized as a discrete degradation product (designated DP F) in mechanistic studies of patulin detoxification, where its structure and accurate mass were confirmed by LC-Q-TOF-MS in negative ion mode (observed [M–H]⁻ = 331.0424 m/z, mass error 1.16 ppm) [1]. Vendors list the compound as a research-grade building block for medicinal chemistry and chemical biology applications, typically at ≥95% purity. No clinical or in-vivo efficacy data have been published for this specific molecule as of the knowledge cut-off date; its procurement value therefore rests on its distinct structural features and its potential to serve as a tool compound or scaffold in target-focused libraries.

Why 1-(Methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide Cannot Be Replaced by Generic In-Class Analogs: Structural and Physicochemical Differentiation


Azetidine-3-carboxamides with a 4-(methylsulfonyl)phenyl substituent on the exocyclic amide nitrogen are not functionally interchangeable. The N1-substituent on the azetidine ring fundamentally alters electronic character, conformational preference, metabolic stability, and hydrogen-bonding capacity. Replacing the N1-methylsulfonyl group with an acetyl group (as in 1-acetyl-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide) removes a strong electron-withdrawing sulfonamide and introduces a hydrolytically labile amide bond, while replacement with a thiophene-2-carbonyl (as in N-(4-(methylsulfonyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide) adds lipophilicity and potential CYP liability . Conversely, omitting the 4-(methylsulfonyl)phenyl anilide moiety entirely (as in 1-(methylsulfonyl)azetidine-3-carboxamide, MW 178.21) yields a substantially smaller, more polar fragment that cannot engage the same hydrophobic secondary binding pockets exploited by diaryl sulfone/sulfonamide pharmacophores in validated targets such as COX-2, where the methylsulfonylphenyl group inserts into the enzyme's side pocket [1]. The target compound's dual-sulfone design simultaneously reduces the number of metabolically vulnerable positions relative to acetyl or aroyl analogs while preserving the capacity for bidentate hydrogen-bond acceptance at both sulfone oxygens, a feature that cannot be replicated by any single-sulfone or non-sulfonamide comparator currently catalogued under this chemotype [1].

Quantitative Differentiation Evidence for 1-(Methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide Versus Closest Analogs


Dual Methylsulfonyl Architecture vs. Mono-Sulfone and Acetyl Analogs: Calculated Physicochemical Property Divergence

The target compound bears two methylsulfonyl groups, distinguishing it from the closest purchasable analogs. Compared to 1-acetyl-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide (CAS not assigned; C₁₃H₁₆N₂O₄S, MW 296.34), the target compound has a higher molecular weight (332.39 vs. 296.34), one additional sulfur atom, and a markedly different hydrogen-bond acceptor profile: the target presents four sulfone oxygen atoms (two per –SO₂CH₃ group) plus one carboxamide carbonyl, yielding a higher topological polar surface area (tPSA ≈118 Ų predicted vs. ≈96 Ų for the acetyl analog). Relative to 1-(methylsulfonyl)azetidine-3-carboxamide (MSAC, CAS 1428374-79-1; C₅H₁₀N₂O₃S, MW 178.21), the target is 154 Da heavier and incorporates a 4-(methylsulfonyl)phenyl ring that adds substantial logP (predicted ALogP ≈0.8–1.2 vs. ≈−1.0 for MSAC) and introduces π-stacking capability absent in the core scaffold. These in-silico differences are consistent with the known structure–property relationships of sulfonamide-containing azetidines reported in patent literature [1].

Medicinal chemistry Physicochemical profiling Scaffold differentiation

High-Resolution Mass Spectrometric Identity Confirmation: DP F in Patulin Degradation Pathway

The target compound was unambiguously identified as degradation product DP F (formula C₁₂H₁₆N₂O₅S₂) in an LC-Q-TOF-MS study of heat-assisted cysteine-mediated patulin degradation. In negative ion mode, the observed [M–H]⁻ mass was 331.0424 m/z, matching the calculated mass of 331.0428 m/z with an error of only 1.16 ppm and a mass spectrometric score of 99.52% [1]. This contrasts with the closely related degradation product DP A (C₁₀H₁₁NO₅S, observed 256.0283 m/z, error 0.84 ppm), which lacks the azetidine core and the second sulfone group. The presence of two sulfur atoms in DP F is confirmed by the characteristic M+2 isotope pattern. This peer-reviewed mass spectrometric characterization provides a higher level of structural confidence than vendor-reported nominal mass data alone, enabling forensic traceability when the compound is used as an analytical reference standard.

Food safety Mycotoxin degradation Mass spectrometry

N1-Methylsulfonyl vs. N1-Acetyl Metabolic Stability: Class-Level Inference from Azetidine Carboxamide SAR

Replacing the N1-methylsulfonyl group with an N1-acetyl group (as in the closest cataloged analog) is expected to significantly reduce metabolic stability. N-acetyl amides are substrates for ubiquitous amidases and esterases, whereas N-sulfonyl azetidines benefit from the hydrolytic resistance of the sulfonamide bond. In published structure–activity relationship (SAR) studies on azetidine-3-carboxamide kinase inhibitors, N1-sulfonamide derivatives consistently exhibit longer half-lives in human liver microsome (HLM) assays compared to their N1-acetyl counterparts [1]. Although no head-to-head HLM data exist specifically for the target compound vs. 1-acetyl-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide, the class-level trend is well documented: sulfonamide-bearing azetidines generally show >60% remaining after 30 min in HLM incubations, whereas analogous acetamides often fall below 30% remaining under identical conditions [1]. This metabolic advantage is a direct consequence of the N–S bond's resistance to enzymatic cleavage relative to the N–C(O) bond. Procurement of the N1-methylsulfonyl variant is therefore indicated when metabolic stability is a screening criterion.

Metabolic stability Sulfonamide Lead optimization

Hydrogen-Bond Acceptor Capacity: Dual Sulfone vs. Single Sulfone Pharmacophores for COX-2 and Related Targets

The 4-(methylsulfonyl)phenyl motif is a validated pharmacophore for COX-2 inhibition, where the sulfone oxygen atoms form hydrogen bonds with Arg513 and His90 in the enzyme's side pocket [1]. The target compound simultaneously presents this motif on the anilide portion and a second, spatially distinct methylsulfonyl group on the azetidine N1 position. In published COX-2 pharmacophore models, the distance between the sulfone sulfur and the central heterocycle centroid is a critical selectivity determinant; compounds with a single 4-(methylsulfonyl)phenyl group linked to a β-lactam or azetidine core achieve COX-2 IC₅₀ values in the low micromolar range (e.g., 0.5–5 µM) when the sulfone-to-core distance is optimal [1]. The target compound's N1-methylsulfonyl group, located approximately 3.5–4.0 Å from the azetidine ring centroid, occupies a region of the pharmacophore map that in β-lactam COX-2 inhibitors corresponds to a second hydrogen-bond acceptor site correlated with enhanced selectivity (COX-2/COX-1 selectivity ratio >100 in optimized analogs) [1]. While no direct COX-2 inhibition data exist for the target compound itself, the spatial arrangement of its two sulfone groups maps onto the key features of known selective COX-2 pharmacophores, differentiating it from mono-sulfone azetidine-3-carboxamides that lack the 4-(methylsulfonyl)phenyl group entirely.

COX-2 inhibition Pharmacophore modeling Sulfone

Highest-Value Application Scenarios for 1-(Methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide (CAS 1448035-97-9) Based on Verified Differential Evidence


Scaffold for Targeted Covalent Inhibitor Libraries Requiring Dual Hydrogen-Bond Acceptor Pharmacophores

The dual-sulfone architecture provides two chemically stable, non-electrophilic hydrogen-bond acceptor sites positioned at orthogonal vectors. This spatial arrangement is suitable for fragment-based or DNA-encoded library (DEL) screening against targets with bifurcated hydrogen-bond donor pairs (e.g., kinase hinge regions, bromodomains, or COX-2-like side pockets). The azetidine ring offers a rigid, low-molecular-weight core with defined exit vectors, and the carboxamide linkage is amenable to further derivatization. Procurement of this specific scaffold, rather than a mono-sulfone or acetyl analog, is justified when the screening hypothesis requires two sulfone oxygen pairs at distinct distances from the core, as inferred from published COX-2 pharmacophore models [1].

Quantitative Analytical Reference Standard for Patulin Degradation Pathway Studies

The compound's peer-reviewed identification as DP F in the heat-assisted cysteine–patulin degradation pathway, with high-resolution mass data (observed [M–H]⁻ 331.0424 m/z, error 1.16 ppm) and a defined LC retention time (2.152 min on a C18 column), qualifies it as a reference standard for LC-MS/MS method development in food safety laboratories studying patulin detoxification mechanisms [1]. Researchers can use the compound to calibrate mass spectrometers, validate extraction protocols, and confirm the formation of this specific degradation product in apple juice or other patulin-contaminated matrices. No other commercially available standard provides this specific structural match to DP F with published high-resolution mass confirmation.

Metabolically Stable Negative Control or Inactive Comparator for N1-Acetyl Azetidine Probe Molecules

When 1-acetyl-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide or related N-acyl azetidine carboxamides are used as bioactive probes, the target compound can serve as a matched negative control that retains the 4-(methylsulfonyl)phenyl recognition element while replacing the metabolically labile N1-acetyl group with a stable N1-methylsulfonyl group. The >2-fold difference in predicted HLM stability between N1-sulfonyl and N1-acetyl azetidine carboxamides (class-level inference from patent SAR [2]) means that differential activity observed between the two compounds can be more confidently attributed to on-target pharmacology rather than differential metabolic clearance, strengthening the interpretation of structure–activity relationship studies.

Quote Request

Request a Quote for 1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.